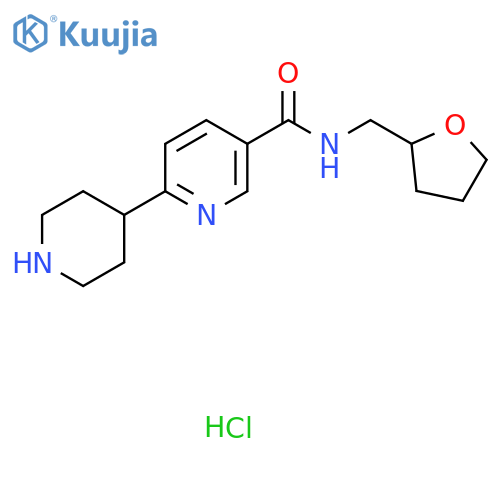Cas no 1361115-88-9 (N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride)

1361115-88-9 structure
商品名:N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride
CAS番号:1361115-88-9
MF:C16H24ClN3O2
メガワット:325.833662986755
MDL:MFCD21605957
CID:4697027
N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride
- 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride
- N-(oxolan-2-ylmethyl)-6-(piperidin-4-yl)pyridine-3-carboxamide hydrochloride
- N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride
-
- MDL: MFCD21605957
- インチ: 1S/C16H23N3O2.ClH/c20-16(19-11-14-2-1-9-21-14)13-3-4-15(18-10-13)12-5-7-17-8-6-12;/h3-4,10,12,14,17H,1-2,5-9,11H2,(H,19,20);1H
- InChIKey: CKIHUAGHWRGZIE-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCCC1CNC(C1=CN=C(C=C1)C1CCNCC1)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 344
- トポロジー分子極性表面積: 63.2
N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500680-1g |
6-(Piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamidehydrochloride |
1361115-88-9 | 97% | 1g |
$532 | 2023-02-18 | |
| Matrix Scientific | 067695-250mg |
1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride |
1361115-88-9 | 250mg |
$310.00 | 2023-09-08 |
N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1361115-88-9 (N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride) 関連製品
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1361115-88-9)N-(Oxolan-2-ylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;hydrochloride

清らかである:99%
はかる:1g
価格 ($):489.0